molecular formula C9H7BrFNO4 B1272179 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone CAS No. 683274-82-0

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone

Cat. No.: B1272179
CAS No.: 683274-82-0
M. Wt: 292.06 g/mol
InChI Key: JMEIBLPWJJNUJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone can be achieved through a multi-step process. One common method involves the bromination of 1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone. This reaction typically requires the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and other chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of the bromine, fluorine, methoxy, and nitro groups in a single molecule provides a versatile platform for chemical modifications and biological interactions .

Properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9-6(8(13)4-10)2-5(11)3-7(9)12(14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIBLPWJJNUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373673
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-82-0
Record name 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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